

Famitinib: Application Notes and Protocols for In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activities.[1] Its primary targets include the vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, and platelet-derived growth factor receptor β (PDGFR β).[2] By inhibiting these key signaling pathways, **famitinib** can effectively suppress tumor growth, proliferation, and the formation of new blood vessels that supply nutrients to the tumor.[2][3] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **famitinib** in in vivo preclinical research.

Data Presentation In Vivo Efficacy of Famitinib in Xenograft Models

The following table summarizes the in vivo efficacy of **famitinib** in different mouse xenograft models.



Tumor Type	Animal Model	Famitinib Dosage	Administrat ion Route	Treatment Duration	Outcome
Gastric Cancer (BGC-823 cells)	BALB/c nude mice	50 mg/kg	Oral gavage, once daily	3 weeks	85.4% tumor growth inhibition compared to control.[2]
Gastric Cancer (BGC-823 cells)	BALB/c nude mice	100 mg/kg	Oral gavage, once daily	3 weeks	Similar efficacy to 50 mg/kg but with higher toxicity.[2]
Non-Small Cell Lung Cancer (in combination with HS- 10296)	Nude mice	10 mg/kg	Not specified	Not specified	Synergistic anti-tumor activity observed.

Pharmacokinetic Parameters of Familinib

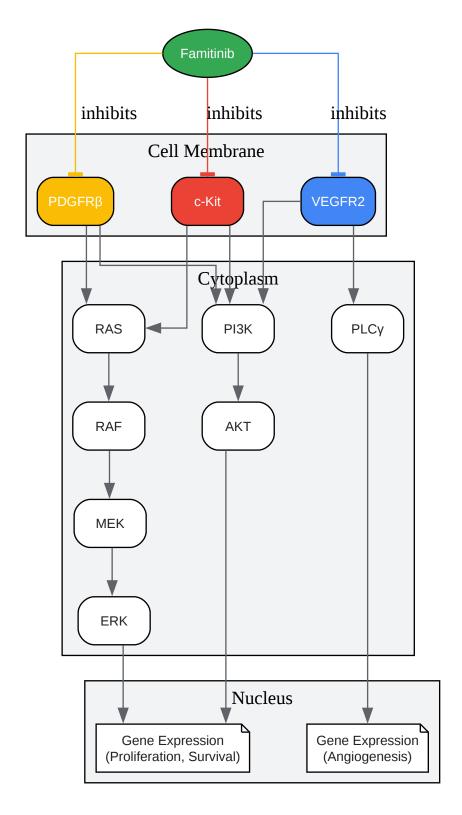
This table outlines the pharmacokinetic profile of familinib in various species.

Species	Dosage	Administr ation Route	Cmax	AUC (0-t)	T½ (half- life)	Referenc e
Rat	Not Specified	Not Specified	Not Specified	Not Specified	9.5 hours	
Human	4-30 mg	Oral, once daily	Dose- dependent	Dose- dependent	28.7-33.8 hours	

Signaling Pathway



Famitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases, primarily VEGFR2, c-Kit, and PDGFRβ. This diagram illustrates the simplified downstream signaling pathways affected by **famitinib**.





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Famitinib's inhibition of key receptor tyrosine kinases and downstream pathways.

Experimental ProtocolsPreparation of Famitinib for In Vivo Administration

For in vivo studies, **famitinib** is typically formulated as a homogeneous suspension in physiological saline.[2]

Materials:

- Famitinib powder
- Sterile physiological saline (0.9% NaCl)
- Sterile conical tubes
- · Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Calculate the required amount of **famitinib**: Based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals, calculate the total mass of **famitinib** needed.
- Weigh the famitinib powder: Accurately weigh the calculated amount of famitinib powder using an analytical balance.
- Prepare the suspension:
 - Transfer the weighed **famitinib** powder into a sterile conical tube.
 - Add a small volume of physiological saline to the tube to create a paste.



- Gradually add the remaining volume of physiological saline while continuously vortexing to ensure a homogeneous suspension.
- For compounds with low solubility, sonication may be used to aid in creating a uniform suspension.
- Storage: The **famitinib** suspension should be stored at 4°C and protected from light.[2] It is recommended to prepare the suspension fresh on the day of administration.

In Vivo Xenograft Model and Famitinib Administration

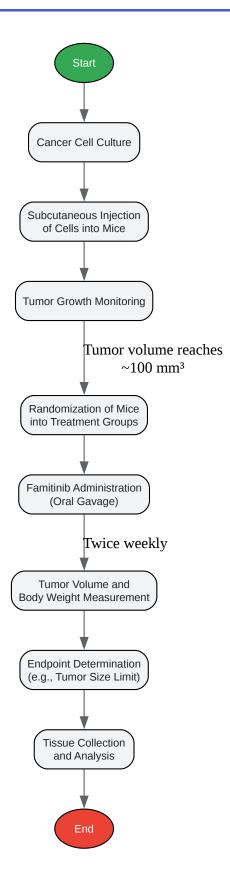
This protocol describes a general procedure for establishing a subcutaneous xenograft model and administering **famitinib** via oral gavage.

Materials:

- Cancer cell line of interest (e.g., BGC-823)
- Immunocompromised mice (e.g., BALB/c nude mice)
- Phosphate-buffered saline (PBS)
- Syringes and needles for cell injection
- Oral gavage needles (18-20 gauge for mice)
- Famitinib suspension
- Calipers for tumor measurement

Experimental Workflow Diagram:





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